Chymotrypsin-Like Proteasome Inhibitory Potency: N,N-Diisopropyl vs. Lead Oxadiazole-Isopropylamide PI-1833
In a focused SAR study of oxadiazole-isopropylamide proteasome inhibitors, the N,N-diisopropylacetamide-containing analog demonstrated superior chymotrypsin-like (CT-L) inhibitory activity compared to the initial screening hit PI-1833. While PI-1833 inhibited CT-L activity with an IC₅₀ of 0.60 µM, the lead compound from the focused library, which features the N,N-diisopropyl moiety, achieved an IC₅₀ of 27 nM, representing a 22-fold improvement in potency [1]. This difference is directly attributable to the optimized amide substitution.
| Evidence Dimension | Chymotrypsin-like (CT-L) proteasome inhibition IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 27 nM (for the N,N-diisopropyl-containing lead 11ad / PI-1840) |
| Comparator Or Baseline | PI-1833 (1), IC₅₀ = 0.60 µM (600 nM) |
| Quantified Difference | ~22-fold more potent (27 nM vs 600 nM) |
| Conditions | In vitro enzymatic assay using purified human 20S proteasome, measuring CT-L activity with a fluorogenic substrate (Suc-LLVY-AMC). |
Why This Matters
For procurement, this >20-fold potency advantage means significantly less compound is required per assay, reducing cost per data point and minimizing solvent-related artifacts in high-throughput screening campaigns.
- [1] Ozcan, S., Kazi, A., Marsilio, F., Fang, B., Guida, W.C., Koomen, J., Lawrence, H.R., Sebti, S.M. Oxadiazole-isopropylamides as Potent and Noncovalent Proteasome Inhibitors. J. Med. Chem. 2013, 56, 10, 3783–3805. View Source
